3-[(3-Bromophenyl)thio]propionitrile
Description
3-[(3-Bromophenyl)thio]propionitrile (CAS: 376646-63-8), also known as 3-(3-bromophenyl)propionitrile or 2-(3-bromophenyl)ethyl cyanide, is a nitrile derivative with a brominated aromatic thioether substituent. Its molecular formula is C₉H₈BrN, with an average molecular mass of 210.074 g/mol and a monoisotopic mass of 208.984011 g/mol . The compound features a propionitrile backbone (CH₂CH₂CN) linked to a 3-bromophenyl group via a sulfur atom.
Properties
Molecular Formula |
C9H8BrNS |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H8BrNS/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,6H2 |
InChI Key |
BQTYBNJWNDKHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Chalcones
Several halogenated chalcone derivatives share the 3-bromophenyl moiety but differ in their core structure and biological activity:
Key Differences :
- Backbone : Chalcones feature an α,β-unsaturated ketone system, whereas this compound has a saturated propionitrile chain.
- Bioactivity : The chalcone derivatives exhibit cytotoxic effects against breast cancer cells (MCF-7), with IC₅₀ values ranging from 22.41 to 422.22 ppm . In contrast, the biological activity of this compound remains unstudied in the provided evidence.
- Synthesis : Chalcones are synthesized via Claisen-Schmidt condensation under microwave irradiation , while the target compound likely requires thiol-alkylation or SNAr reactions.
Propionitrile Derivatives with Varied Substituents
Key Differences :
- Toxicity: MNPN is a potent carcinogen due to its metabolic activation to DNA-alkylating agents , whereas this compound’s toxicity profile is undocumented.
- Functional Groups: The diethylamino and tetrazole substituents in related propionitriles alter solubility and electronic properties compared to the bromophenylthio group.
Other Brominated Aromatic Nitriles
Key Differences :
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